molecular formula C18H22N2S2 B14583039 3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane CAS No. 61135-75-9

3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane

Cat. No.: B14583039
CAS No.: 61135-75-9
M. Wt: 330.5 g/mol
InChI Key: JNFRQXQYMAGMLZ-UHFFFAOYSA-N
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Description

3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane is a chemical compound characterized by its unique structure, which includes two 4-methylphenyl groups and a dithiadiazocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane typically involves the reaction of 4-methylphenyl derivatives with sulfur and nitrogen-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced techniques such as continuous flow chemistry and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where sulfur-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity through binding or chemical modification. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Bis(4-methylphenyl)-1,5,3,7-dithiadiazocane is unique due to its dithiadiazocane ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61135-75-9

Molecular Formula

C18H22N2S2

Molecular Weight

330.5 g/mol

IUPAC Name

3,7-bis(4-methylphenyl)-1,5,3,7-dithiadiazocane

InChI

InChI=1S/C18H22N2S2/c1-15-3-7-17(8-4-15)19-11-21-13-20(14-22-12-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3

InChI Key

JNFRQXQYMAGMLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CSCN(CSC2)C3=CC=C(C=C3)C

Origin of Product

United States

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